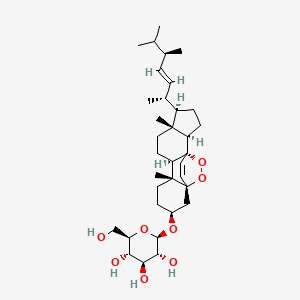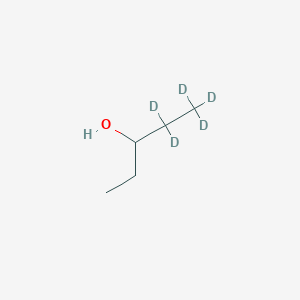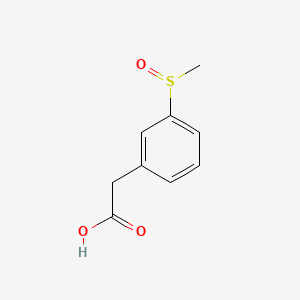
Ergosterol peroxide glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergosterol peroxide glucoside is a derivative of ergosterol peroxide, a naturally occurring compound found in various fungi and mushrooms. Ergosterol peroxide is notable for its range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. This compound is a C28-sterol and a component of many medicinal mushrooms, offering a promising avenue for drug development due to its health-promoting effects (Merdivan & Lindequist, 2017).
Synthesis Analysis
This compound's synthesis typically begins with the isolation of ergosterol from fungal sources, followed by oxidative modification to form ergosterol peroxide. A glucoside moiety can then be attached through glycosylation reactions. Studies have developed specific methods for the isolation and characterization of ergosterol peroxide, employing spectroscopic methods such as 1H-NMR and 13C-NMR, which are crucial for understanding its structure and further modifications (Nowak et al., 2016).
Molecular Structure Analysis
The molecular formula of ergosterol peroxide is C_28H_44O_3, featuring characteristic epidioxy sterol features. This structure is critical for its biological activities, with the peroxide linkage playing a key role in its action mechanism. Ergosterol peroxide's structure has been elucidated using advanced spectroscopic techniques, providing insights into its chemical behavior and interactions (Da Graça Sgarbi et al., 1997).
Chemical Reactions and Properties
Ergosterol peroxide can undergo various chemical reactions, including reversion to ergosterol under certain conditions. This transformation highlights its reactive nature and the importance of the peroxide bond in its biological activities. Ergosterol peroxide's interactions with other molecules, especially in biological systems, can lead to significant effects, such as cytotoxicity and antimicrobial action (Da Graça Sgarbi et al., 1997).
Physical Properties Analysis
The physical properties of ergosterol peroxide, such as solubility, melting point, and stability, are influenced by its steroidal structure. These properties are crucial for its extraction, purification, and application in various formulations. The compound's stability, particularly against light and temperature, is important for its storage and handling (Adam et al., 1967).
Chemical Properties Analysis
Ergosterol peroxide's chemical properties, including its reactivity and interactions with biological molecules, underpin its pharmacological and therapeutic potential. Its ability to interact with cellular components, such as membranes and proteins, is central to its biological effects. The compound's antioxidative and anti-inflammatory activities are particularly notable, reflecting its complex chemical behavior in biological systems (Merdivan & Lindequist, 2017).
Wissenschaftliche Forschungsanwendungen
Antifungal Applications : A study demonstrated a novel method for screening antifungal drugs targeting ergosterol biosynthesis, highlighting ergosterol's significance in fungal cell walls (Wong-Deyrup et al., 2020).
Anticancer Properties : Ergosterol peroxide isolated from Hygrophoropsis aurantiaca exhibited antiproliferative effects against human colon cancer cells without toxicity to healthy cells, suggesting its potential in cancer treatment (Nowak et al., 2016).
Anti-inflammatory Effects : A study identified ergosterol peroxide as a major antitumor sterol produced by mushrooms, which also suppresses inflammatory responses in macrophages, indicating its role in inflammation and cancer therapy (Kobori et al., 2007).
Obesity and Metabolic Disease Treatment : Research on ergosterol peroxide from the medicinal mushroom Ganoderma lucidum showed its ability to inhibit lipid accumulation and differentiation in adipocytes, making it a potential therapeutic agent for obesity and related metabolic diseases (Jeong & Park, 2020).
Antitumor Activity : Ergosterol peroxide was found in various fungi and plants and exhibited antitumor activities. It was first identified in cultured mycelia of Inonotus obliquus (Shin et al., 2001).
Selective Antifungal Strategy : A study suggested that ergosterol photo-oxidation could be a novel strategy for developing antifungal agents, potentially related to disrupting fungal plasma membranes (Trigos & Ortega-Regules, 2002).
Role in Fungal Virulence : Ergosterol peroxide was isolated from the pathogenic fungus Sporothrix schenckii and considered to have a role in fungal virulence (Da Graça Sgarbi et al., 1997).
Mushroom-Derived Compound with Various Biological Activities : Ergosterol peroxide, a component of many medicinal mushrooms, was reviewed for its range of biological effects, from antimicrobial to immunosuppressive activities (Merdivan & Lindequist, 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/b8-7+/t20-,21+,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33+,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJZKFPVVUQBMB-AGBBTXFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)OO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1149624.png)


